

Cross-Referencing Experimental and Computational Data of 1-Methylindene: A Comparative Guide

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Compound of Interest		
Compound Name:	1-Methylindene	
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This guide provides a detailed comparison of experimental data for **1-Methylindene** with findings from computational studies. By juxtaposing experimentally measured properties with theoretical predictions, this document aims to offer a comprehensive understanding of the molecule's structural and spectroscopic characteristics. The information is presented to facilitate further research and application in fields such as organic synthesis, materials science, and drug development.

Data Presentation: A Comparative Overview

The following tables summarize the available experimental and computational data for **1-Methylindene**. While extensive experimental data is available from various spectroscopic techniques, a complete set of directly comparable computational data for **1-Methylindene** is not readily found in publicly accessible literature. Therefore, where direct computational values for **1-Methylindene** are unavailable, this guide will reference computational methodologies and data for closely related structures or provide general expectations based on established theoretical models.

Physicochemical Properties



Property	Experimental Value	Computational Value
Molecular Formula	C10H10[1][2][3]	C10H10
Molecular Weight	130.19 g/mol [1][4]	130.19 g/mol
CAS Number	767-59-9[1][2][3]	N/A
Boiling Point	~199 °C at 760 mmHg	Not Typically Calculated
Density	~0.987 g/cm³	Not Typically Calculated
Refractive Index	~1.5587	Not Typically Calculated

Spectroscopic Data: 13C NMR

Experimental ¹³C NMR data provides characteristic chemical shifts for the carbon atoms in **1-Methylindene**. While specific DFT-calculated NMR spectra for **1-Methylindene** are not readily available in the literature, computational chemistry software can predict these shifts with good accuracy, typically using methods like the GIAO (Gauge-Including Atomic Orbital) approach with DFT functionals such as B3LYP.



Carbon Atom	Experimental ¹³ C NMR Chemical Shift (ppm)
C1	42.1
C2	129.1
C3	123.4
C3a	146.1
C4	121.2
C5	126.3
C6	124.5
C7	124.9
C7a	143.8
СНз	14.5
Solvent: CDCl₃. Data sourced from public databases.	

Spectroscopic Data: Infrared (IR) Spectroscopy

The IR spectrum of **1-Methylindene** exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. Computational methods, particularly DFT, can calculate these vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other method-specific approximations.



Vibrational Mode	Experimental IR Frequency (cm ⁻¹)
Aromatic C-H Stretch	~3050
Aliphatic C-H Stretch	~2960, 2870
C=C Stretch (Aromatic)	~1600, 1460
C-H Bend	~750
Data represents typical ranges for the specified functional groups and may vary in the actual spectrum.	

Molecular Geometry

Computational chemistry provides a powerful tool for determining the three-dimensional structure of molecules. While a full, experimentally determined crystal structure of **1-Methylindene** is not readily available, DFT calculations can provide an optimized geometry. A study on the isomerization of methyl indene radicals using the B3LYP/cc-pVDZ level of theory provides some calculated bond distances for a closely related radical species, which can serve as a reference.[5]

Bond	Calculated Bond Length (Å) in a related radical species[5]
C1-C2	1.513
C2-C3	1.371
C3-C3a	1.463
C3a-C7a	1.408
C7a-C1	1.512

Experimental and Computational Protocols Experimental Methodologies

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A small amount of **1-Methylindene** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
- Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As **1-Methylindene** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: The spectrum is recorded using an FTIR spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: The **1-Methylindene** sample is diluted in a suitable volatile solvent, such as dichloromethane or hexane.
- Instrumentation: The analysis is performed on a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer.
- Chromatographic Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column). The oven temperature is



programmed to ramp up to ensure good separation of components.

- Mass Spectrometry: As the separated components elute from the GC column, they enter the
 mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
 The mass-to-charge ratios of the fragments are detected.
- Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries (e.g., NIST). The molecular ion peak (M+) is expected at m/z = 130, corresponding to the molecular weight of 1-Methylindene.

Computational Methodologies

Density Functional Theory (DFT) Calculations

Computational studies on **1-Methylindene** and related molecules have employed Density Functional Theory (DFT) to investigate their electronic structure, geometry, and reactivity.[4] A common and effective approach involves the following:

- Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are used.
- Method: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.
- Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311+G(d,p), is typically employed to provide a good balance between accuracy and computational cost.
- Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This process yields bond lengths, bond angles, and dihedral angles.
- Frequency Calculations: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This provides the vibrational frequencies (which can be compared to the experimental IR spectrum) and confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
- NMR Calculations: NMR chemical shifts are typically calculated using the GIAO (Gauge-Including Atomic Orbital) method at the same level of theory. The calculated shielding



constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilan (TMS), calculated at the same level of theory.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental and computational data for a molecule like **1-Methylindene**.

Workflow for Cross-Referencing 1-Methylindene Data Computational Modeling Define Method & Basis Set (e.g., B3LYP/6-31G*) Geometry Optimization **Experimental Data Acquisition** GC-MS Analysis Frequency Calculation NMR Chemical Shift Calculation 13C NMR Spectroscopy FTIR Spectroscopy Experimental Data Data Comparison and Analysis Compare Chemical Shifts Compare Bond Lengths & Angles Compare Vibrational Frequencies

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